molecular formula C17H14ClNO5S2 B3014229 Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899977-51-6

Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B3014229
CAS No.: 899977-51-6
M. Wt: 411.87
InChI Key: IWNXJUJVIGIWBV-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Sulfamoyl Group: This step often involves the reaction of the benzothiophene derivative with a sulfonamide reagent under appropriate conditions.

    Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as amines or alkyl groups.

Scientific Research Applications

Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for conditions such as cancer, inflammation, and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Chloro-4-methylphenoxy)methyl)-4-methoxybenzaldehyde
  • 3-Chloro-N-(4-methoxyphenyl)propanamide

Uniqueness

Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is unique due to the combination of its benzothiophene core and the presence of both sulfamoyl and carboxylate groups This structural arrangement provides distinct chemical properties and biological activities that are not commonly found in other similar compounds

Properties

IUPAC Name

methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO5S2/c1-23-13-8-7-10(9-12(13)18)19-26(21,22)16-11-5-3-4-6-14(11)25-15(16)17(20)24-2/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNXJUJVIGIWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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